molecular formula C5H5NOS B1223284 3-Hydroxypyridine-2-thiol CAS No. 23003-22-7

3-Hydroxypyridine-2-thiol

Cat. No.: B1223284
CAS No.: 23003-22-7
M. Wt: 127.17 g/mol
InChI Key: MARYDOMJDFATPK-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxypyridine-2-thiol (also known as 3-hydroxypyridin-2-thione) is a compound characterized by its unique functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its roles in enzyme inhibition, antioxidant properties, and potential therapeutic applications.

This compound is notable for its dual functionality as both a hydroxyl and thiol compound. This structural arrangement enhances its reactivity and binding capabilities, particularly with metal ions such as zinc. The compound can be synthesized through various methods, allowing for its application in medicinal chemistry and chemical synthesis.

Structural Characteristics

Compound Name Structure Characteristics Unique Properties
3-HydroxypyridineHydroxyl group at position 3Acts similarly to phenols; forms colored complexes with ferric chloride.
2-ThiopyridineThiol group at position 2Exhibits different reactivity patterns compared to hydroxyl derivatives.
3-MercaptopyridineThiol group at position 3More reactive towards electrophiles than hydroxyl derivatives.
4-HydroxypyridineHydroxyl group at position 4Less reactive than 3-hydroxypyridine due to steric hindrance.

Inhibition of Histone Deacetylases (HDACs)

One of the most significant biological activities of this compound is its role as a novel zinc-binding group (ZBG) that inhibits histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various cancers. Research indicates that this compound selectively inhibits HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition.

Antioxidant Properties

The compound also exhibits antioxidant properties, which may protect biological systems from oxidative stress. This activity is essential for mitigating damage caused by reactive oxygen species (ROS), thus contributing to cellular health and longevity. The ability to scavenge free radicals positions this compound as a potential therapeutic agent in neurodegenerative diseases where oxidative stress plays a pivotal role.

Neuroprotective Effects

Studies have shown that derivatives of 3-hydroxypyridine, including those containing the thiol group, possess neuroprotective effects in animal models. For instance, they have been tested for their efficacy in reducing ischemic brain injury following hemorrhagic strokes in rats . These findings suggest that compounds derived from this compound may be beneficial in treating neurological disorders.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study demonstrated that optimizing the structure of 3-hydroxypyridin-2-thione led to the identification of potent inhibitors selective for HDAC6 and HDAC8, highlighting its therapeutic potential in oncology .
  • Neuroprotection : In a controlled experiment on rats with induced ischemic brain injury, treatment with derivatives of 3-hydroxypyridine resulted in significant reductions in brain edema and improved survival rates post-injury .
  • Antioxidant Evaluation : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility as an antioxidant agent in formulations aimed at reducing oxidative stress-related damage.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxypyridine-2-thiol has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for antimicrobial and neuroprotective activities:

  • Antimicrobial Activity : Recent studies indicate that compounds derived from 3-hydroxypyridine exhibit significant antimicrobial properties against various pathogens, including Bacillus cereus and Candida albicans. These findings suggest potential applications in developing selective antimicrobials for clinical use .
  • Neuroprotective Effects : Research has demonstrated that derivatives of 3-hydroxypyridine can provide neuroprotection in models of ischemic brain injury. For instance, specific compounds have been shown to mitigate brain edema in rat models following bacterial meningitis, highlighting their potential for treating neurological disorders .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor, particularly for metals like brass in acidic environments:

  • Electrochemical Studies : The compound demonstrated significant corrosion inhibition efficiency (over 85%) when added to a corrosive sulfuric acid solution. Potentiodynamic polarization tests revealed a marked decrease in corrosion current density with optimal concentrations leading to effective surface protection .
  • Mechanism of Action : The inhibition mechanism is primarily attributed to the formation of a protective layer on the metal surface through chemisorption, which blocks oxidation processes that lead to corrosion. Spectroscopic analyses confirmed the formation of S-Cu bonds, indicating strong interactions between the inhibitor and the metal surface .

Material Science

In material science, this compound has been explored for its role in synthesizing novel materials with desirable properties:

  • Polymerization Processes : The compound can act as a radical initiator in polymerization reactions, facilitating the synthesis of polymers under mild conditions with high yields. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Antimicrobial activity against Bacillus cereus and Candida albicans; neuroprotective effects observed.
Corrosion Inhibition Over 85% inhibition efficiency for brass; chemisorption mechanism confirmed via spectroscopic analysis.
Material Science Effective radical initiator for polymerization; high yields and mild reaction conditions reported.

Properties

IUPAC Name

3-hydroxy-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYDOMJDFATPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177559
Record name 3-Hydroxypyridine-2-thiol
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-22-7
Record name 2-Mercapto-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23003-22-7
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Record name 3-Hydroxypyridine-2-thiol
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Record name 3-Hydroxypyridine-2-thiol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283470
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Record name 3-Hydroxypyridine-2-thiol
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Record name 2-mercaptopyridin-3-ol
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Record name 3-HYDROXY-2(1H)-PYRIDINETHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Mercapto-3-pyridinol?

A: 2-Mercapto-3-pyridinol, also known as 3-Hydroxypyridine-2-thiol, is an organic compound with the molecular formula C5H5NOS and a molecular weight of 127.17 g/mol. [] While specific spectroscopic data isn't extensively detailed in the provided research, its structure suggests characteristic peaks in infrared (IR) spectroscopy for the hydroxyl (O-H), thiol (S-H), and aromatic C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy would further elucidate the hydrogen and carbon environments within the molecule.

Q2: How does 2-Mercapto-3-pyridinol interact with metal ions, and what are the implications?

A: 2-Mercapto-3-pyridinol acts as a chelating agent, forming complexes with various metal ions. [] This interaction is facilitated by the presence of both oxygen and sulfur donor atoms in the molecule, which coordinate with the metal center. The stability and properties of these complexes depend on the metal ion involved, the pH of the solution, and other factors. []

Q3: What are the electrochemical properties of 2-Mercapto-3-pyridinol and its metal complexes?

A: Electrochemical studies have been conducted on 2-Mercapto-3-pyridinol and its complexes with metals like cadmium, lead, indium(III), and vanadium(V). [, , , ] These studies have explored their behavior at dropping mercury electrodes, providing insights into their redox properties, complexation constants, and potential analytical applications.

Q4: Are there any insights into the structure-activity relationship of 2-Mercapto-3-pyridinol derivatives?

A: One study explored the synthesis of 1-azaphenoxathiin analogs derived from 2-Mercapto-3-pyridinol as potential central nervous system (CNS) depressants. [] This suggests that modifications to the core structure of 2-Mercapto-3-pyridinol can lead to changes in its pharmacological activity and potential therapeutic applications.

Q5: What analytical methods are employed to characterize and quantify 2-Mercapto-3-pyridinol?

A: A variety of analytical techniques, including polarography and spectrophotometry, are employed for the characterization and quantification of 2-Mercapto-3-pyridinol and its metal complexes. [, , , , ] These methods utilize the compound's electrochemical properties and its ability to form colored complexes with specific metal ions for analysis.

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